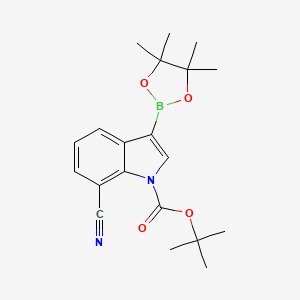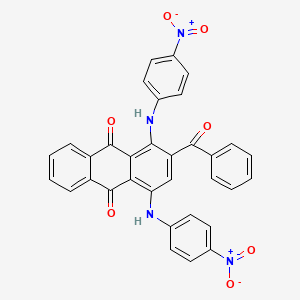
2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-1,4-bis((4-nitrophenyl)amino)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes benzoyl and nitrophenyl groups attached to an anthracene-9,10-dione core. Anthraquinone derivatives are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-1,4-bis((4-nitrophenyl)amino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the preparation of 1,4-diaminoanthraquinone, which is then subjected to nitration to introduce nitro groups. The final step involves the benzoylation of the compound to yield the desired product. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and organic solvents such as dichloromethane for benzoylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-1,4-bis((4-nitrophenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like bromine and sulfuric acid are used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups such as hydroxyl, amino, and halogen groups .
Scientific Research Applications
2-Benzoyl-1,4-bis((4-nitrophenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 2-Benzoyl-1,4-bis((4-nitrophenyl)amino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that induce oxidative stress in cells. These actions make it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione: A simpler anthraquinone derivative used in dyes and pigments.
Mitoxantrone: An anthraquinone-based chemotherapeutic agent.
Benzanthrone: Used in the production of dyes and as a fluorescent probe.
Uniqueness
2-Benzoyl-1,4-bis((4-nitrophenyl)amino)anthracene-9,10-dione is unique due to its specific combination of benzoyl and nitrophenyl groups, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and generate ROS sets it apart from other anthraquinone derivatives.
Properties
CAS No. |
41621-58-3 |
|---|---|
Molecular Formula |
C33H20N4O7 |
Molecular Weight |
584.5 g/mol |
IUPAC Name |
2-benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C33H20N4O7/c38-31(19-6-2-1-3-7-19)26-18-27(34-20-10-14-22(15-11-20)36(41)42)28-29(33(40)25-9-5-4-8-24(25)32(28)39)30(26)35-21-12-16-23(17-13-21)37(43)44/h1-18,34-35H |
InChI Key |
SMXMNKAABSUFCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C5C3=O)NC6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


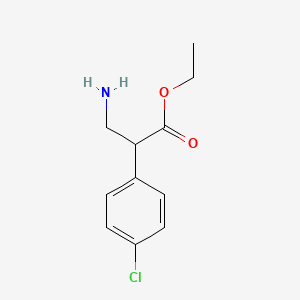
![2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile](/img/structure/B13127400.png)
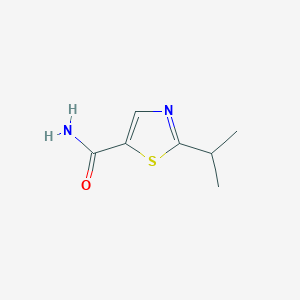
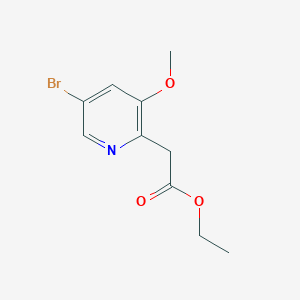
![tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate](/img/structure/B13127418.png)
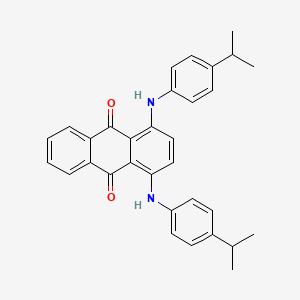
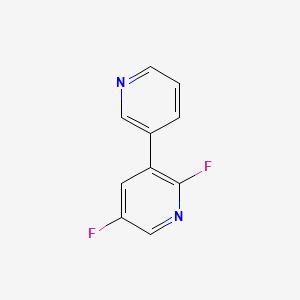



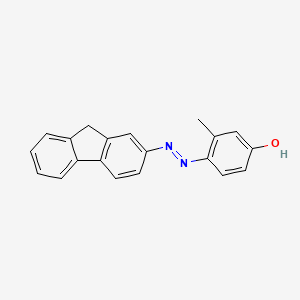
![2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13127455.png)

